

Principle of ICG-OSu Bioconjugation: A Technical Guide

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Compound of Interest

Compound Name: ICG-OSu

Cat. No.: B2660905

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Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the U.S. Food and Drug Administration (FDA) for clinical use in applications such as determining cardiac output, hepatic function, and ophthalmic angiography.[1][2][3] Its peak spectral absorption and emission in the NIR window (700-900 nm) allows for deep tissue penetration with minimal autofluorescence, making it an ideal candidate for in vivo imaging.[3][4] To leverage ICG for targeted applications in research and drug development, it is often conjugated to biomolecules like antibodies, peptides, or nanoparticles. The most common method for this involves an amine-reactive derivative, ICG-N-hydroxysuccinimidyl ester (**ICG-OSu** or ICG-NHS ester).

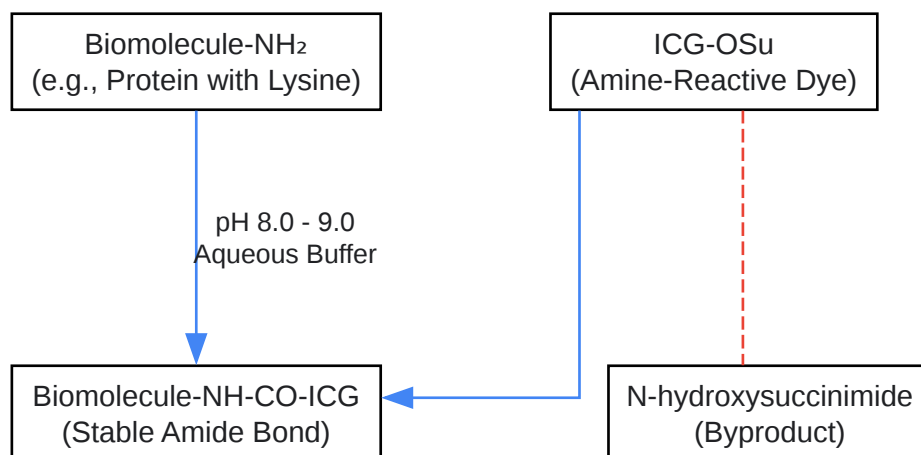
This technical guide provides an in-depth overview of the core principles of **ICG-OSu** bioconjugation, including the underlying chemistry, experimental protocols, and methods for characterization.

Core Principle: NHS Ester Chemistry

The bioconjugation of **ICG-OSu** to biomolecules is based on the well-established N-hydroxysuccinimide (NHS) ester chemistry. **ICG-OSu** is an activated form of ICG where a carboxylic acid group on the dye has been reacted with N-hydroxysuccinimide to form an NHS ester. This ester is highly reactive towards primary amines ($-NH_2$) found on biomolecules.

The reaction mechanism is a nucleophilic acyl substitution. The primary amine, typically the ϵ -amino group of a lysine residue or the N-terminus of a protein, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond between the ICG molecule and the biomolecule, with N-hydroxysuccinimide

released as a byproduct. This reaction is highly efficient and proceeds under mild, aqueous conditions, making it suitable for sensitive biological molecules.



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Caption: Chemical reaction of **ICG-OSu** with a primary amine on a biomolecule.

Key Reaction Parameters and Optimization

The efficiency and success of the conjugation reaction depend on several critical parameters. Optimization is often required for each specific biomolecule.

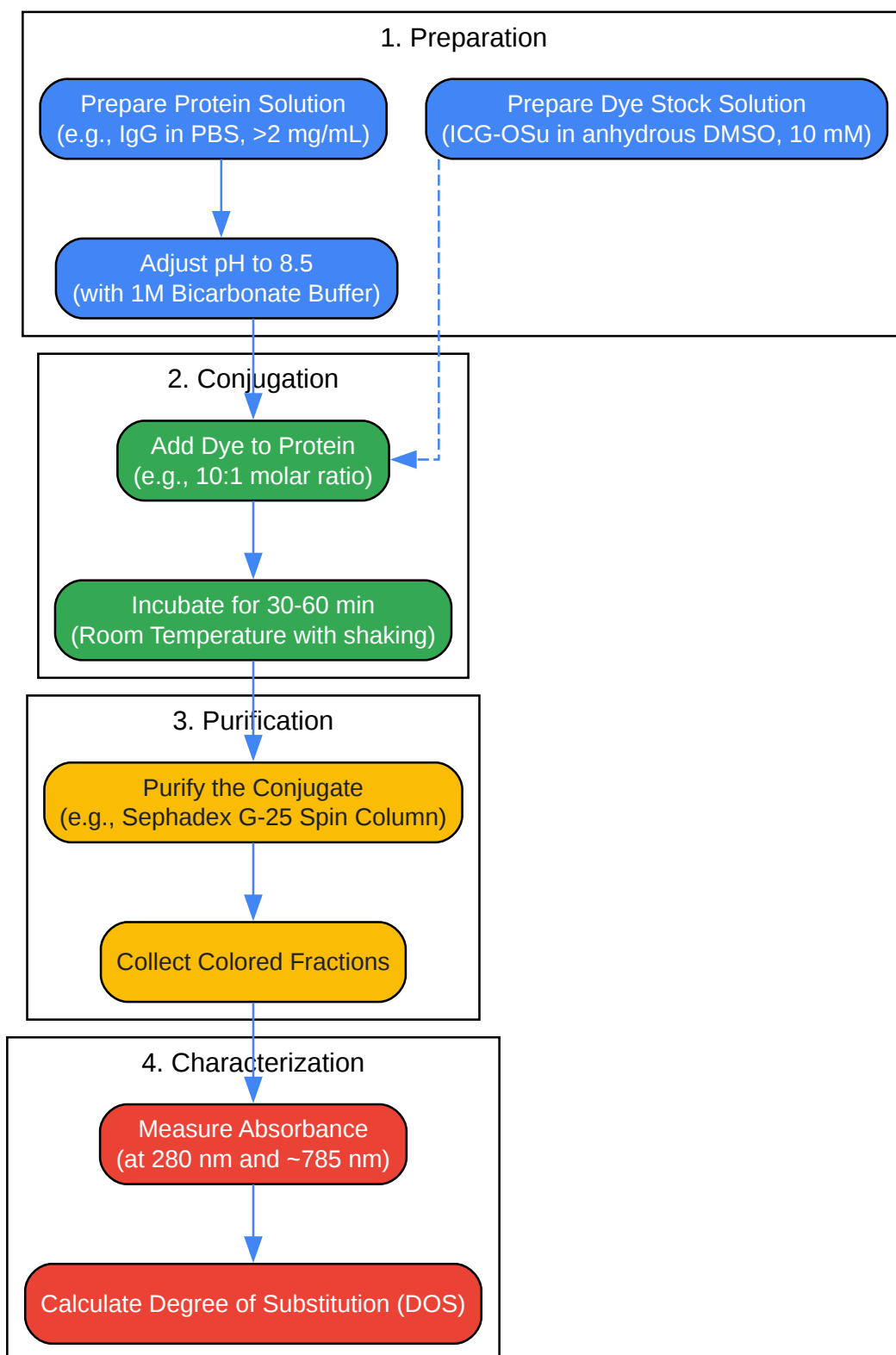
Table 1: Recommended Conditions for **ICG-OSu** Bioconjugation

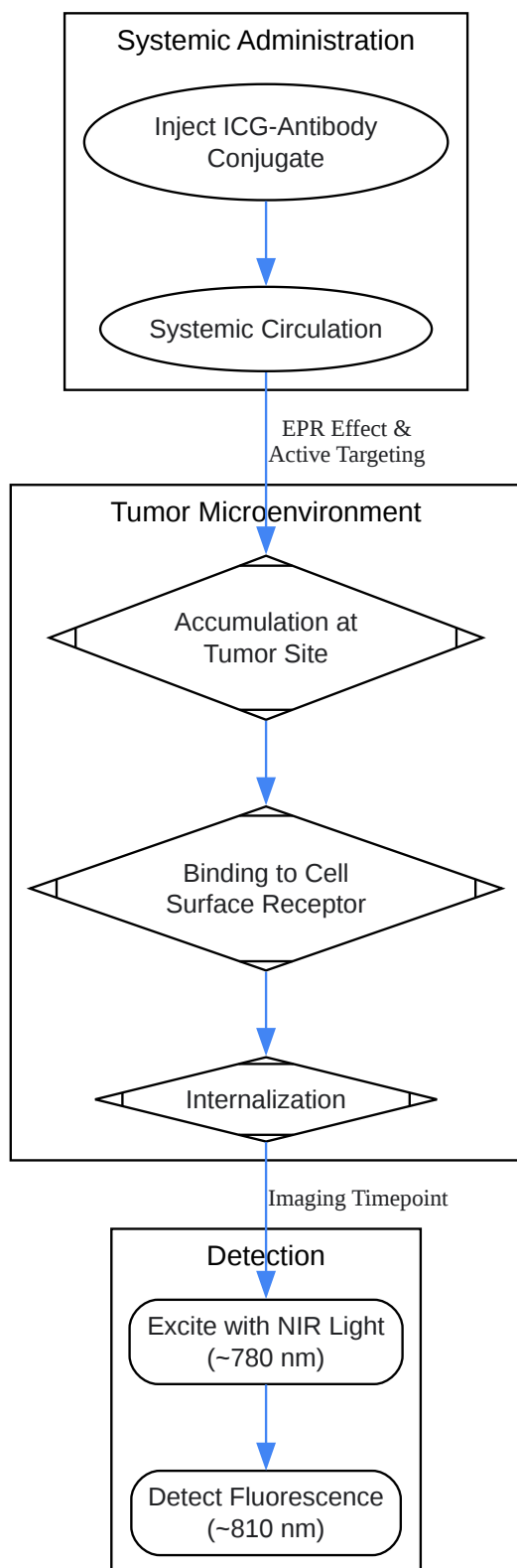
Parameter	Recommended Value/Range	Rationale & Notes
pH	8.0 - 9.0	The primary amine must be deprotonated to be nucleophilic. Below pH 7.5, the reaction is slow. Above pH 9.0, hydrolysis of the NHS ester increases significantly.
Protein Concentration	2 - 10 mg/mL	Higher concentrations increase conjugation efficiency. Concentrations below 2 mg/mL can lead to significantly reduced yields.
Dye/Protein Molar Ratio	5:1 to 20:1	This ratio is critical for controlling the Degree of Substitution (DOS). A 10:1 ratio is a common starting point for optimization.
Reaction Buffer	Bicarbonate or Phosphate Buffer	The buffer must be free of primary amines (e.g., Tris) or ammonium salts, which would compete in the reaction.
Solvent for Dye	Anhydrous DMSO or DMF	ICG-OSu is dissolved in a small amount of organic solvent before being added to the aqueous protein solution. The final concentration of the organic solvent should be <10%.
Reaction Time	30 - 60 minutes	The reaction is typically rapid at room temperature.

| Temperature | Room Temperature or 4°C | Room temperature is sufficient for a rapid reaction. Lower temperatures can be used for highly sensitive proteins. |

Detailed Experimental Protocol: Antibody Labeling

This section provides a general protocol for conjugating **ICG-OSu** to an Immunoglobulin G (IgG) antibody.





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